Product packaging for 5-Bromo-3-hydroxy-2-methoxybenzoic acid(Cat. No.:CAS No. 107189-07-1)

5-Bromo-3-hydroxy-2-methoxybenzoic acid

Cat. No.: B1283332
CAS No.: 107189-07-1
M. Wt: 247.04 g/mol
InChI Key: CKEGROMDRNERTI-UHFFFAOYSA-N
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Description

5-Bromo-3-hydroxy-2-methoxybenzoic acid is a benzoic acid derivative utilized in research and development, particularly as a key synthetic intermediate in medicinal chemistry . This compound is characterized by the presence of bromo, hydroxy, and methoxy functional groups on the aromatic ring, which makes it a valuable scaffold for the synthesis of more complex molecules . While specific mechanistic studies for this compound are not detailed in the sourced literature, structurally related hydroxy-methoxybenzoic acids are known to be employed in pharmaceutical research and as internal standards in analytical methods . Researchers value this compound for its potential in constructing novel chemical entities. The product is offered with a commitment to quality and is intended for research applications only. It is not intended for diagnostic or therapeutic uses. For specific purity and handling information, please consult the product specifications and safety data sheet.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrO4 B1283332 5-Bromo-3-hydroxy-2-methoxybenzoic acid CAS No. 107189-07-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-hydroxy-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO4/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKEGROMDRNERTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1O)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80563744
Record name 5-Bromo-3-hydroxy-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107189-07-1
Record name 5-Bromo-3-hydroxy-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Chemistry of 5 Bromo 3 Hydroxy 2 Methoxybenzoic Acid

Synthesis and Manufacturing

A specific, peer-reviewed synthetic route for this compound is not widely documented in readily available literature. However, a plausible synthesis can be proposed based on established principles of electrophilic aromatic substitution, starting from the precursor 3-hydroxy-2-methoxybenzoic acid (CAS: 2169-28-0).

The synthesis would likely involve the direct bromination of 3-hydroxy-2-methoxybenzoic acid. The regiochemical outcome of this reaction is controlled by the directing effects of the substituents already present on the ring:

-OH (hydroxyl) group: Strongly activating and ortho, para-directing.

-OCH₃ (methoxy) group: Strongly activating and ortho, para-directing.

-COOH (carboxyl) group: Deactivating and meta-directing.

In this arrangement, the powerful activating and directing effects of the hydroxyl and methoxy groups dominate. The position para to the hydroxyl group (C-5) and meta to the carboxyl group is the most sterically accessible and electronically activated site for electrophilic attack. Therefore, treating 3-hydroxy-2-methoxybenzoic acid with a brominating agent, such as bromine (Br₂) in a suitable solvent like acetic acid, is expected to yield this compound with high regioselectivity.

Chemical Properties and Reactions

The reactivity of this compound is governed by its multiple functional groups.

Acidity: The carboxylic acid group is acidic. Its pKa value is influenced by the other substituents. The electron-donating hydroxyl and methoxy groups tend to decrease acidity compared to benzoic acid, while the electron-withdrawing bromine atom increases it. The net effect would result in a pKa value characteristic of a substituted benzoic acid.

Carboxylic Acid Reactions: The -COOH group can undergo typical reactions such as esterification with alcohols under acidic conditions, and conversion to an acid chloride using reagents like thionyl chloride (SOCl₂).

Phenolic Hydroxyl Reactions: The -OH group can be alkylated to form an ether or acylated to form an ester.

Aromatic Ring Reactivity: The bromine atom at the C-5 position serves as a versatile handle for cross-coupling reactions, allowing for the introduction of new alkyl, aryl, or other functional groups. This makes the compound a useful intermediate for building more complex molecules.

Spectroscopic Analysis

While experimental spectra for this specific compound are not widely published, its spectroscopic characteristics can be predicted based on its structure.

Spectroscopy Predicted Data
¹H NMR - Aromatic region: Two signals, each a doublet, corresponding to the protons at C-4 and C-6. The proton at C-6 would likely appear at a lower field (higher ppm) due to the deshielding effect of the adjacent bromine. - Methoxy protons (-OCH₃): A singlet around 3.8-4.0 ppm. - Hydroxyl proton (-OH): A broad singlet, chemical shift variable. - Carboxylic acid proton (-COOH): A broad singlet at a very low field (>10 ppm).
IR Spectroscopy - O-H stretch (hydroxyl): A broad band around 3300-3500 cm⁻¹. - O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹. - C=O stretch (carbonyl): A strong, sharp absorption around 1680-1710 cm⁻¹. - C-O stretch: Bands in the 1210-1320 cm⁻¹ region. - C-Br stretch: A signal in the fingerprint region, typically below 600 cm⁻¹.
Mass Spectrometry - Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 246 and 248, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

Applications in Research

Specific research applications for this compound are not extensively documented. However, based on its structure, its primary role in a research context is likely that of a synthetic intermediate or building block .

The trifunctional nature of the molecule (carboxylic acid, phenol, and aryl bromide) makes it a valuable scaffold for constructing more elaborate compounds, particularly in medicinal chemistry and drug discovery. The aryl bromide functionality is especially significant, as it allows the molecule to be readily incorporated into larger structures via metal-catalyzed cross-coupling reactions. researchgate.net Researchers could utilize this compound to synthesize novel heterocyclic systems or to introduce a substituted benzoic acid moiety into a target molecule to study structure-activity relationships.

Synthetic Pathways to this compound Explored

The synthesis of specifically substituted aromatic compounds like this compound is a nuanced process, governed by the principles of electrophilic aromatic substitution and functional group manipulation. The strategic placement of bromo, hydroxyl, and methoxy groups on the benzoic acid framework requires careful consideration of reaction sequences and the directing effects of each substituent. This article details the synthetic methodologies and chemical principles involved in preparing this compound.

Derivatization and Functionalization of 5 Bromo 3 Hydroxy 2 Methoxybenzoic Acid

Esterification Reactions for Carboxylic Acid Functional Group

The carboxylic acid group of 5-bromo-3-hydroxy-2-methoxybenzoic acid is a primary site for derivatization through esterification. This reaction converts the acidic proton into an alkyl or aryl group, which can alter the compound's solubility, steric profile, and reactivity in subsequent transformations.

One of the most common methods for esterification is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). researchgate.netiajpr.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. researchgate.net For sterically hindered benzoic acids, this method may proceed slowly. researchgate.net Microwave-assisted Fischer esterification has been shown to improve yields and reduce reaction times for substituted benzoic acids. usm.my

Another versatile method for esterification involves the use of alkyl halides in the presence of a base. google.com This reaction proceeds via an SN2 mechanism where the carboxylate anion, formed by deprotonation of the carboxylic acid with a base, acts as a nucleophile and attacks the alkyl halide. A patent describes a general process for the esterification of hydroxybenzoic acids with halocarbons in a homogeneous liquid phase using a non-quaternizable tertiary amine as a catalyst. google.com

Table 1: Examples of Esterification of Substituted Hydroxybenzoic Acids

Carboxylic Acid DerivativeReagents and ConditionsProductReference
Substituted Benzoic AcidEthanol, H₂SO₄ (catalytic), RefluxEthyl Benzoate Derivative researchgate.net
Hydroxybenzoic AcidAlkyl Halide, Non-quaternizable Tertiary AmineAlkyl Hydroxybenzoate google.com

While specific examples for the esterification of this compound are not extensively detailed in the cited literature, the general principles of Fischer esterification and alkylation with alkyl halides are directly applicable. For instance, reaction with methanol (B129727) in the presence of sulfuric acid would be expected to yield methyl 5-bromo-3-hydroxy-2-methoxybenzoate.

Etherification of the Hydroxyl Group

The phenolic hydroxyl group at the C3 position offers another avenue for functionalization through etherification. This modification can protect the hydroxyl group, alter the electronic properties of the aromatic ring, and introduce new functional handles for further reactions.

The Williamson ether synthesis is a widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide. youtube.comfrancis-press.combyjus.commasterorganicchemistry.comorganicchemistrytutor.com In the context of this compound, the phenolic hydroxyl group would first be deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking an alkyl halide (e.g., ethyl iodide) to form the ether linkage. youtube.comorganicchemistrytutor.com The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile. francis-press.com

It is important to note that when both a carboxylic acid and a hydroxyl group are present, the choice of base and reaction conditions is crucial to achieve selective etherification of the hydroxyl group without competing esterification of the carboxylic acid. Often, the carboxylic acid is first protected as an ester before carrying out the etherification of the hydroxyl group.

A process for the preparation of ethers from hydroxybenzoic acids has been described, which involves reacting the hydroxybenzoic acid with an alkyl halide in a basic aqueous or aqueous/organic biphasic solvent system. luxembourg-bio.com This method can lead to the formation of ether-esters if not carefully controlled. luxembourg-bio.com

Amidation and Hydrazide Formation

The carboxylic acid functionality can be converted into amides and hydrazides, which are important functional groups in medicinal chemistry and materials science. This transformation typically involves the activation of the carboxylic acid followed by reaction with an amine or hydrazine (B178648).

Amidation can be achieved by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with a primary or secondary amine to form the corresponding amide. Alternatively, a variety of coupling reagents can be employed to facilitate the direct formation of the amide bond from the carboxylic acid and amine, minimizing the need for harsh reaction conditions. luxembourg-bio.compeptide.comresearchgate.netnih.govbachem.com Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as uronium/aminium reagents such as HBTU and HATU. peptide.combachem.com These reagents activate the carboxylic acid to form a reactive intermediate that is then susceptible to nucleophilic attack by the amine.

Hydrazide formation follows a similar principle. The carboxylic acid can be converted to its corresponding ester, which is then reacted with hydrazine hydrate (B1144303) (N₂H₄·H₂O) to yield the hydrazide. A study on 5-bromo-2-hydroxy-benzamide derivatives demonstrated that methyl/ethyl esters could be reacted with hydrazine to provide the corresponding hydrazides. usm.my While this example starts from a benzamide, the principle of converting an ester to a hydrazide is a general and widely applicable method.

Introduction of Diverse Chemical Scaffolds via Coupling Reactions (e.g., Stille coupling)

The bromine atom on the aromatic ring of this compound serves as a versatile handle for introducing a wide array of chemical scaffolds through palladium-catalyzed cross-coupling reactions. The Stille coupling , which involves the reaction of an organostannane with an organic halide, is a powerful tool for forming carbon-carbon bonds. nih.govwikipedia.org

The Stille reaction is known for its tolerance of a wide variety of functional groups, making it suitable for complex molecules. wikipedia.org In the context of this compound or its ester derivatives, the aryl bromide can be coupled with various organostannanes (R-SnBu₃) in the presence of a palladium catalyst, such as Pd(PPh₃)₄, to form a new C-C bond where the bromine atom was previously located. nih.gov This allows for the introduction of alkyl, alkenyl, alkynyl, and aryl groups. The reaction mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

While direct examples of Stille coupling on this compound are not prevalent in the provided search results, the successful Stille coupling of the related 5-bromo-2-hydroxy-3-methoxybenzaldehyde (B183005) to synthesize ailanthoidol (B1236983) demonstrates the feasibility of this reaction on this substituted aromatic system. francis-press.com Furthermore, the synthesis of bi-aryl analogues of salicylic (B10762653) acid has been achieved through palladium-catalyzed cross-coupling reactions, highlighting the utility of this approach for modifying similar scaffolds. nih.govnih.govresearchgate.nettandfonline.comdoaj.org

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnersCatalyst System (Typical)Resulting BondReference
Stille CouplingOrganostannane + Organic HalidePd(PPh₃)₄C-C nih.govwikipedia.org
Suzuki CouplingOrganoboron Compound + Organic HalidePd(OAc)₂ / LigandC-C nih.gov

Complexation Chemistry with Metal Centers

The presence of both a carboxylic acid and a phenolic hydroxyl group in a ortho relationship (or in proximity that allows for chelation) makes this compound and its derivatives potential ligands for a variety of metal ions. These functional groups can deprotonate to form a bidentate chelate, binding to a metal center through the carboxylate and phenoxide oxygen atoms.

Substituted salicylic acids are well-known for their ability to form stable complexes with a range of metal ions, including transition metals and lanthanides. nih.govkaust.edu.samdpi.comnih.govresearchgate.net The stability and structure of these complexes are influenced by the nature of the metal ion and the substituents on the salicylic acid backbone. For instance, the chelating properties of substituted salicylic acids towards iron(III) and aluminum(III) have been studied, showing that the substituents significantly affect the stability of the resulting complexes. nih.gov

Lanthanide complexes with substituted benzoic acids have also been synthesized and characterized, with some exhibiting interesting luminescence properties. nih.govkaust.edu.saresearchgate.net The carboxylate group in these complexes can coordinate to the lanthanide ions in various modes, leading to the formation of dimeric or polymeric structures. kaust.edu.saresearchgate.net

While specific studies on the complexation of this compound are limited in the provided search results, the general behavior of substituted salicylic and benzoic acids suggests that it would readily form complexes with a variety of metal ions. The synthesis of a copper(II) complex derived from 5-bromo-2-((2-piperazin-1-ylethylimino)methyl)phenol, a Schiff base formed from the corresponding aldehyde, further supports the potential of this substitution pattern to coordinate with metal centers. researchgate.net The resulting metal complexes could have applications in catalysis, materials science, and bioinorganic chemistry.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the atomic framework of a molecule.

¹H NMR for Proton Environment Analysis

A ¹H NMR spectrum of 5-Bromo-3-hydroxy-2-methoxybenzoic acid would be expected to show distinct signals for the different types of protons present in the molecule. The aromatic region would display signals for the two protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns would be indicative of their positions relative to the bromine, hydroxyl, methoxy (B1213986), and carboxylic acid groups. Additionally, signals corresponding to the hydroxyl proton, the carboxylic acid proton, and the methoxy protons would be observed, each with a characteristic chemical shift.

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum would provide complementary information, revealing the number of unique carbon environments in the molecule. Signals for the six carbons of the benzene ring, the carboxylic acid carbon, and the methoxy carbon would be expected. The chemical shifts of the aromatic carbons would be influenced by the electron-donating and electron-withdrawing effects of the various substituents.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, C-O stretches for the ether and hydroxyl groups, and various C-H and C=C stretching and bending vibrations of the aromatic ring. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. The mass spectrum of this compound would show a molecular ion peak corresponding to its exact mass. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak would be expected, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). Analysis of the fragmentation pattern would likely reveal the loss of functional groups such as the carboxylic acid, methoxy group, and bromine atom, providing further structural confirmation.

Chromatographic Methods for Purity and Mixture Analysis (e.g., HPLC, LC-MS)

Chromatographic techniques are essential for assessing the purity of a compound and for analyzing it within complex mixtures. High-Performance Liquid Chromatography (HPLC) would be a suitable method for determining the purity of this compound. A reversed-phase HPLC method would likely be employed, and the retention time of the compound would be a key identifier. When coupled with mass spectrometry (LC-MS), this technique would provide both separation and mass information, allowing for confident identification and quantification.

Computational Chemistry and Quantum Mechanical Investigations

In Silico Studies of Intermolecular Interactions (e.g., Hirshfeld surface analysis)Hirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular interactions within a crystal structure. It helps in understanding the packing of molecules and the nature of the forces holding them together, such as hydrogen bonding and van der Waals forces.researchgate.netmdpi.comFor this analysis to be performed, crystallographic data or a predicted crystal structure is required, which is not available for 5-Bromo-3-hydroxy-2-methoxybenzoic acid.

Computational Investigations into the Acidity of this compound Remain Limited

Extensive searches for dedicated computational chemistry and quantum mechanical studies on the acidity (pKa) of this compound have not yielded specific research findings or data tables. Currently, there is a notable absence of published literature detailing the theoretical prediction of pKa values for this particular compound through quantum mechanical calculations or other computational methods.

While computational prediction of pKa is a valuable tool in understanding the chemical properties of novel compounds, it appears that this compound has not yet been the specific subject of such a published investigation. Therefore, no detailed research findings or interactive data tables on its computationally predicted acidity can be provided at this time.

Structure Activity Relationship Sar Studies

Impact of Halogen Substitution (Bromine) on Biological Potency

The presence and nature of a halogen substituent on the benzene (B151609) ring are critical determinants of a molecule's biological activity. In the case of 5-Bromo-3-hydroxy-2-methoxybenzoic acid, the bromine atom at the C-5 position significantly influences its physicochemical properties and, consequently, its biological potency.

Research on the effect of benzoic acid derivatives on the osmotic fragility of red blood cells demonstrated that the introduction of a bromide at the meta- or para-positions of the benzene ring significantly enhanced the activity compared to the unsubstituted benzoic acid. nih.gov Similarly, in the context of anti-sickling properties, p-bromobenzoic acid was among the derivatives predicted to be active by mathematical modeling. iomcworld.com The significant effect of bromine on antimicrobial properties has also been noted in other classes of compounds, such as flavonoids. nih.gov

Table 1: Comparative Toxicity of Halogenated Benzoic Acids

This table illustrates the general trend of toxicity for different halogen substitutions on the benzoic acid ring as observed in studies on Vibrio fischeri and Daphnia. nih.gov

Halogen SubstituentRelative Toxicity Ranking
Bromo1 (Highest)
Chloro2
Fluoro3 (Lowest)

Role of Hydroxyl and Methoxy (B1213986) Groups in Modulating Activity

The hydroxyl (-OH) and methoxy (-OCH3) groups are key functional groups that modulate the biological activity of phenolic compounds through electronic and steric effects. Their positions on the aromatic ring are crucial in defining their contribution to molecular interactions.

A detailed SAR study of benzoic acid derivatives as inhibitors of α-amylase revealed the distinct roles of these groups based on their substitution patterns. mdpi.com The findings from this study highlight the positional importance of these functional groups:

Hydroxyl Group: A hydroxyl group at the 2-position was found to have a strong positive effect on inhibitory activity. mdpi.com In contrast, a hydroxyl group at the 5-position had a negative effect on this particular activity. mdpi.com The antioxidant properties of phenolic acids are also closely linked to the number and position of hydroxyl groups, with antioxidant activity generally increasing with the number of -OH groups. researchgate.netnih.govwiserpub.com

Methoxy Group: A methoxy group at the 2-position was shown to have a negative effect on α-amylase inhibition. mdpi.com In terms of antioxidant activity, methoxy groups are considered weaker electron-donating groups than hydroxyl groups. researchgate.net However, the introduction of a methoxy group can enhance the lipophilicity of a molecule, potentially increasing its permeability across cell membranes and affecting its target selectivity. researchgate.net Some studies have found that an increased number of methoxyl groups can lead to higher antioxidant activity. nih.gov

The electronic properties of these groups are also significant. Both -OH and -OCH3 groups exert a negative inductive effect (-I) and a positive resonance or mesomeric effect (+M). The -OH group typically has a stronger electron-donating resonance effect than the -OCH3 group, which influences the electron density of the aromatic ring and the acidity of the carboxylic group. quora.com

Table 2: Influence of -OH and -OCH3 Position on α-Amylase Inhibition

This table summarizes the observed effects of hydroxyl and methoxy group positions on the α-amylase inhibitory activity of benzoic acid derivatives. mdpi.com

GroupPosition on Benzene RingEffect on Activity
Hydroxyl (-OH)2-positionPositive
Hydroxyl (-OH)5-positionNegative
Methoxy (-OCH3)2-positionNegative

Effects of Carboxylic Acid Moiety on Molecular Interactions

The carboxylic acid (-COOH) functional group is a cornerstone of the molecular structure of this compound and plays a pivotal role in its biological interactions. wiley-vch.de This group's acidity and ability to participate in various non-covalent interactions make it a frequent component in the pharmacophores of many therapeutic agents. nih.gov

The carboxylic acid moiety is typically ionized at physiological pH, forming a carboxylate anion (-COO⁻). This negative charge is crucial for forming strong electrostatic interactions and hydrogen bonds with biological targets, such as the amino acid residues in an enzyme's active site. nih.govijacskros.comacs.org These interactions are often key determinants of a drug's binding affinity and specificity. nih.gov

Beyond direct binding, the carboxylic acid group significantly impacts a molecule's pharmacokinetic properties. Its polar, ionized nature increases hydrophilicity and water solubility. wiley-vch.de While this can be advantageous for formulation, it can also present a challenge, potentially limiting passive diffusion across biological membranes like the blood-brain barrier. nih.gov Furthermore, the carboxyl group can participate in the chelation of endogenous metal ions, which may contribute to its cytotoxic potential. nih.gov Studies have shown that the carboxylic group acts as a primary hydrophilic component, and its replacement or modification can fundamentally alter a molecule's interaction with cell membranes. nih.gov

Comparative Analysis with Related Benzoic Acid Derivatives

To fully understand the SAR of this compound, it is instructive to compare its potential activities with those of structurally related compounds. The specific combination and positioning of its substituents create a unique profile.

For instance, in the context of α-amylase inhibition, the presence of a 2-methoxy group suggests its activity might be lower than a derivative with a 2-hydroxyl group, such as 2,4-dihydroxybenzoic acid. mdpi.com Conversely, the 5-bromo substitution is expected to confer higher toxicity compared to chloro- or fluoro-substituted analogs. nih.gov

The antioxidant capacity is another area where comparisons are valuable. The antioxidant activity of phenolic acids generally increases with the number of hydroxyl groups. nih.gov Therefore, it can be inferred that a dihydroxy derivative like 3,4-dihydroxybenzoic acid (protocatechuic acid) would likely exhibit stronger radical scavenging activity than a monohydroxy derivative. The presence of the methoxy group in the target compound can enhance lipophilicity, which might provide advantages in certain biological systems compared to more polar poly-hydroxylated derivatives. researchgate.net

Table 3: Comparative SAR of Substituted Benzoic Acids

This table provides a comparative overview of how different substituents on the benzoic acid core influence various biological activities, based on findings from multiple studies. nih.goviomcworld.commdpi.comnih.gov

CompoundKey SubstituentsNoted Biological Activity/PropertyReference
p-Bromobenzoic acid4-BromoHigh toxicity to aquatic organisms; predicted anti-sickling activity. nih.goviomcworld.com
p-Chlorobenzoic acid4-ChloroModerate toxicity; predicted anti-sickling activity. nih.goviomcworld.com
2,4-Dihydroxybenzoic acid2-OH, 4-OHSignificant α-amylase inhibition. mdpi.com
3,4-Dihydroxybenzoic acid3-OH, 4-OHLower α-amylase inhibition than 2,4-dihydroxybenzoic acid. mdpi.com
Caffeic acid3,4-Dihydroxy (on a cinnamic acid core)High antioxidant and antimicrobial activity. nih.gov

Biological Activities and Mechanistic Investigations

Anti-inflammatory Effects

No studies were identified that investigated the anti-inflammatory properties of 5-Bromo-3-hydroxy-2-methoxybenzoic acid.

Investigation of Specific Molecular Targets and Signaling Pathways

There is no available research on the molecular targets or signaling pathways modulated by this compound.

Interaction with Receptors (e.g., Progesterone (B1679170) Receptor)

No data exists in the reviewed literature regarding the interaction of this compound with the progesterone receptor or any other receptors.

Enzyme Active Site Binding

Information on the binding of this compound to enzyme active sites is not available.

Mitochondrial Function Modulation

The effects of this compound on mitochondrial function have not been documented in the scientific literature.

In Vitro Cytotoxicity Assays

No studies reporting the results of in vitro cytotoxicity assays for this compound were found.

Applications in Organic Synthesis and Medicinal Chemistry

Building Block in Complex Organic Molecule Synthesis

In the realm of organic synthesis, substituted benzoic acids are fundamental building blocks for the construction of intricate molecular frameworks. While specific documented syntheses commencing directly from 5-Bromo-3-hydroxy-2-methoxybenzoic acid are not extensively reported in readily available literature, its chemical structure suggests its utility as a versatile precursor. The presence of three distinct functional groups—a carboxylic acid, a phenol, and an aryl bromide—offers multiple reaction sites.

The carboxylic acid group can be converted into esters, amides, or acid chlorides, facilitating the attachment of various other molecular fragments. The hydroxyl group can undergo etherification or esterification, providing another point for molecular elaboration. The bromo substituent is particularly useful for carbon-carbon bond-forming reactions, such as Suzuki or Heck couplings, which are pivotal in the synthesis of complex biaryl structures and other elaborate molecules. The interplay of these functional groups allows for a controlled, stepwise assembly of larger, multi-functional compounds. Brominated benzoic acids, in general, are utilized as intermediates in the synthesis of a variety of pharmaceuticals and other fine chemicals.

Key Intermediate in the Synthesis of Bioactive Compounds

The structural motifs present in this compound are found in numerous biologically active molecules. This makes it, and compounds with similar substitution patterns, attractive starting materials for medicinal chemistry campaigns.

While direct evidence of this compound being used in the synthesis of Sodium-glucose cotransporter-2 (SGLT2) inhibitors is not prominent, the synthesis of the well-known SGLT2 inhibitor Dapagliflozin provides a strong analogous case. A key starting material for Dapagliflozin is 5-bromo-2-chlorobenzoic acid. oriprobe.compensoft.netgoogle.comgoogle.comgoogle.com This closely related molecule undergoes a series of reactions, including Friedel-Crafts acylation, to form a key intermediate which is then coupled with a protected glucose derivative. pensoft.net

The synthesis of Dapagliflozin highlights the importance of the substituted bromobenzoic acid core in establishing the necessary chemical architecture for SGLT2 inhibition. The bromo group in these precursors is crucial for the subsequent coupling reactions that build the final drug molecule. Given the structural similarities, it is plausible that this compound could be explored as a precursor for novel SGLT2 inhibitors or other therapeutically relevant compounds, where the hydroxyl and methoxy (B1213986) groups could be used to modulate the compound's physicochemical properties and biological activity.

Urolithins are metabolites produced by the gut microbiota from ellagic acid and ellagitannins, which are found in pomegranates and other fruits and nuts. They have garnered significant interest due to their potential antioxidant and anti-inflammatory properties. The synthesis of urolithin derivatives often involves the coupling of a substituted bromobenzoic acid with a resorcinol derivative.

Specifically, the related compound 2-bromo-5-methoxybenzoic acid has been shown to be a suitable intermediate for the synthesis of urolithin derivatives. sigmaaldrich.comlookchem.com The general synthetic strategy involves a copper-catalyzed reaction between the bromobenzoic acid and a phenolic compound. This precedent strongly suggests that this compound could serve as a valuable precursor for the synthesis of novel urolithin analogues. The inherent hydroxyl and methoxy groups on the benzoic acid ring would result in urolithin derivatives with a distinct substitution pattern, potentially leading to unique biological activities.

Development of Specialty Chemicals and Materials

Beyond the pharmaceutical realm, benzoic acid and its derivatives find applications in the development of specialty chemicals and materials. For instance, benzoic acid is used in the production of plasticizers, resins, and alkyd resins. annexechem.combisleyinternational.com Brominated benzoic acids can serve as monomers or additives in polymer synthesis, imparting specific properties such as flame retardancy or modified refractive indices.

While there is no specific literature detailing the use of this compound in materials science, its multifunctional nature suggests potential applications. The carboxylic acid group could be used to incorporate the molecule into polyester or polyamide chains. The phenolic hydroxyl group offers a site for polymerization or for grafting onto other materials. The bromo-substituent, in addition to its utility in cross-coupling reactions, can also influence the material's properties. It is conceivable that this compound could be explored as a monomer for specialty polymers with tailored thermal or optical properties, or as a component in the synthesis of novel liquid crystals or other advanced materials.

Interactive Data Table of Mentioned Compounds

Compound NameRole/Application
This compoundFocus of the article, potential precursor
DapagliflozinSGLT2 inhibitor
5-bromo-2-chlorobenzoic acidStarting material for Dapagliflozin
UrolithinsBioactive gut metabolites
2-bromo-5-methoxybenzoic acidIntermediate for urolithin synthesis
Ellagic acidPrecursor to urolithins
ResorcinolReagent in urolithin synthesis

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemical research. For 5-Bromo-3-hydroxy-2-methoxybenzoic acid, future efforts could focus on moving beyond traditional multi-step syntheses towards more streamlined and sustainable processes.

Novel Synthetic Pathways: Current synthetic approaches for structurally related compounds often involve the bromination of a precursor molecule. For instance, the synthesis of 2-bromo-5-methoxybenzoic acid has been achieved by dissolving m-methoxybenzoic acid in a halogenated hydrocarbon solvent and carrying out a bromination reaction with a reagent like N-bromosuccinimide or dibromohydantoin under the influence of a catalyst system. google.com A similar strategy could be adapted for this compound.

Another potential route could involve the oxidation of a corresponding aldehyde. The related compound 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (B183005) can be synthesized with a high yield (92.5%) from vanillin, using liquid bromine and potassium bromide in acetic acid. guidechem.com A subsequent selective oxidation of the aldehyde group to a carboxylic acid would yield the target molecule. Investigating novel oxidizing agents or catalytic systems for this transformation represents a key research avenue.

Green Chemistry Approaches: The principles of green chemistry aim to reduce the environmental impact of chemical processes. ejcmpr.com Future synthetic research for this compound should prioritize these principles. This includes:

Use of Greener Solvents: Replacing hazardous halogenated hydrocarbon solvents like dichloromethane (B109758) and chloroform (B151607) with more benign alternatives such as water, ethanol, or supercritical fluids. google.com

Catalytic Methods: Employing catalytic amounts of reagents instead of stoichiometric ones to minimize waste. The use of solid catalysts, such as titanium silicate (B1173343) molecular sieves which have proven effective in other organic syntheses, could offer advantages in terms of reusability and ease of separation. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Potential Synthetic Strategy Precursor Key Reagents/Conditions Potential for Green Chemistry
Direct Bromination 3-hydroxy-2-methoxybenzoic acidBrominating agent (e.g., NBS), Catalyst, Halogenated SolventReplacement of solvent with greener alternatives; use of recyclable catalysts.
Oxidation of Aldehyde 5-Bromo-2-hydroxy-3-methoxybenzaldehydeOxidizing agentUse of catalytic air oxidation or enzymatic oxidation instead of heavy-metal-based oxidants.

Advanced Structural Biology Studies of Compound-Target Interactions

Understanding how a molecule interacts with its biological target at the atomic level is fundamental for rational drug design. While direct structural biology data for this compound is not yet available, studies on closely related derivatives provide a roadmap for future research.

For example, the crystal structure of N′-[(E)-5-Bromo-2-hydroxy-3-methoxybenzylidene]benzohydrazide, a derivative synthesized from the corresponding aldehyde, has been elucidated using single-crystal X-ray diffraction. nih.gov This analysis revealed detailed information about its conformation, bond lengths, and the intricate network of intermolecular hydrogen bonds that stabilize the crystal lattice. nih.gov

Future research should aim to obtain similar high-resolution structural data for this compound itself, both in its free form and, crucially, in a complex with potential biological targets. Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) could be employed to:

Identify the specific binding site on a target protein.

Characterize the key intermolecular interactions (e.g., hydrogen bonds, halogen bonds, hydrophobic interactions) that govern binding affinity and specificity.

Provide a structural basis for the compound's mechanism of action.

This information would be invaluable for guiding structure-activity relationship (SAR) studies and optimizing the compound's structure to enhance its potency and selectivity.

Development of Advanced Analytical Techniques for Detection and Quantification

Robust analytical methods are essential for monitoring synthesis, ensuring purity, and performing pharmacokinetic studies. For this compound, a suite of advanced analytical techniques would be required for comprehensive characterization.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of reaction products and monitoring the progress of a synthesis. google.com Future work could involve developing and validating specific HPLC methods, perhaps coupled with mass spectrometry (LC-MS), for the sensitive quantification of the compound in complex matrices like plasma or tissue samples.

Spectroscopic Techniques: A combination of spectroscopic methods would be used for structural elucidation.

Infrared (IR) Spectroscopy: As demonstrated with the related compound 5-Bromo-2-Hydroxybenzaldehyde, Fourier Transform Infrared (FT-IR) spectroscopy can identify characteristic functional groups and vibrations within the molecule. nih.gov

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule and can be used for quantitative analysis. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for determining the exact molecular weight and elemental formula, confirming the identity of the synthesized compound.

Developing validated, high-throughput analytical methods will be crucial for advancing the compound from bench-scale synthesis to more advanced biological and preclinical evaluation.

Integration of Artificial Intelligence and Machine Learning in SAR and Drug Discovery

Artificial intelligence (AI) and machine learning (ML) have become transformative tools in pharmaceutical research, significantly accelerating the drug discovery and development timeline. jsr.orgnih.gov These computational approaches can be powerfully applied to the study of this compound and its analogues.

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build predictive QSAR models by correlating the structural features of a series of compounds with their biological activities. gjpb.de For this compound, QSAR could be used to predict the activity of novel derivatives, helping to prioritize which compounds to synthesize and test. gjpb.de

Virtual Screening and Target Prediction: AI-based platforms can screen vast virtual libraries of molecules to identify those likely to bind to a specific biological target. arxiv.org Conversely, given the structure of this compound, these tools could predict its most likely protein targets, thereby helping to elucidate its mechanism of action.

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized to have desired properties, such as high affinity for a target and favorable pharmacokinetic profiles. nih.gov

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate early in the discovery process is crucial. ML models, trained on large datasets of experimental data, can provide reliable in silico predictions of these properties, reducing the likelihood of late-stage failures. gjpb.de

AI/ML Application Objective Potential Impact on Research
QSAR Modeling Predict biological activity based on chemical structure.Prioritize the synthesis of the most promising analogues.
Virtual Screening Identify potential drug candidates from large compound libraries.Accelerate the hit-identification process.
De Novo Design Generate novel molecular structures with desired properties.Explore new chemical space for improved efficacy and safety.
ADMET Prediction Forecast pharmacokinetic and toxicity profiles.Reduce attrition rates in later stages of drug development.

Investigation of Broader Biological Spectrum and Novel Mechanisms

While the specific biological activities of this compound are not yet extensively documented, the broader class of phenolic and hydroxybenzoic acids exhibits a wide range of biological effects, suggesting promising avenues for investigation.

Many naturally occurring phenolic acids, including structural relatives, are known to possess significant bioactivity. For example, p-Hydroxybenzoic acid has demonstrated antimicrobial and antifungal properties, while other phenolic compounds show anti-inflammatory and antioxidant effects. mdpi.com The presence of the bromine atom on the this compound scaffold can significantly alter its electronic properties and lipophilicity, potentially leading to novel or enhanced biological activities.

Future research should focus on systematic screening to uncover the compound's therapeutic potential. Key areas for investigation could include:

Antimicrobial and Antifungal Activity: Evaluating its efficacy against a panel of pathogenic bacteria and fungi.

Anti-inflammatory Properties: Assessing its ability to modulate inflammatory pathways in cellular and animal models.

Anticancer Activity: Screening against various cancer cell lines to determine any cytotoxic or anti-proliferative effects.

Metabolic Diseases: Given that complex halogenated benzoic acid derivatives are key intermediates in the synthesis of SGLT2 inhibitors for diabetes, exploring the potential of this compound in this area is warranted. researchgate.net

Uncovering a novel biological activity would necessitate subsequent studies to elucidate the underlying mechanism of action, identifying the specific molecular targets and signaling pathways modulated by the compound.

Q & A

Q. What are the optimized synthetic routes for preparing 5-Bromo-3-hydroxy-2-methoxybenzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : A robust synthesis involves starting with 5-bromosalicylic acid. Methoxylation at the 2-position is achieved using iodomethane and K₂CO₃ under reflux (80°C, 4 hours), followed by hydrolysis with LiOH in THF/MeOH/H₂O to yield the methoxy intermediate. Demethylation at the 3-position can be performed using BBr₃ in dichloromethane under inert atmosphere to introduce the hydroxyl group . Key factors affecting yield include stoichiometric control of iodomethane (excess may lead to over-alkylation) and strict anhydrous conditions during BBr₃ treatment to prevent side reactions.

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

  • Methodological Answer : After acidification (pH ~2–3), crude product extraction with ethyl acetate followed by column chromatography (silica gel, hexane/ethyl acetate gradient) effectively removes unreacted starting materials and byproducts. Recrystallization from ethanol/water (1:3 v/v) enhances purity (>95% by HPLC) . For trace impurities, preparative HPLC with a C18 column and 0.1% TFA in acetonitrile/water is recommended .

Q. How is this compound characterized to confirm its structural integrity?

  • Methodological Answer : Multinuclear NMR (¹H, ¹³C, DEPT-135) identifies substitution patterns: Methoxy protons appear as a singlet (~δ 3.8–4.0 ppm), while aromatic protons show coupling consistent with bromine’s deshielding effect. High-resolution mass spectrometry (HRMS) confirms the molecular ion [M-H]⁻ at m/z 259.9621 (calc. 259.9618). IR spectroscopy verifies hydroxyl (broad peak ~3200 cm⁻¹) and carboxylic acid (C=O stretch ~1680 cm⁻¹) groups .

Advanced Research Questions

Q. How can substituent modifications (e.g., bromine vs. chlorine, methoxy vs. ethoxy) alter the bioactivity of this compound derivatives?

  • Methodological Answer : Systematic SAR studies reveal that replacing the 5-bromo group with chlorine reduces antibacterial potency (IC₅₀ increases from 1.2 µM to >10 µM) due to decreased electrophilicity. Ethoxy substitution at the 2-position enhances lipophilicity (logP increases by ~0.5), improving biofilm penetration but reducing aqueous solubility. These modifications are guided by computational docking (AutoDock Vina) to assess binding affinity to target proteins like GroEL/ES .

Q. How can researchers resolve contradictory spectral data (e.g., unexpected HRMS or NMR peaks) during characterization?

  • Methodological Answer : If HRMS shows a [M+2]⁺ peak ratio inconsistent with bromine’s isotopic pattern (1:1), this may indicate residual solvent (e.g., DMSO-d₆) adducts. Re-analysis in ESI⁻ mode or using deuterated solvents can mitigate this. For ambiguous NOESY correlations (e.g., overlapping aromatic signals), 2D HSQC-TOCSY or X-ray crystallography (if crystalline) resolves positional ambiguity .

Q. What mechanistic insights explain the regioselective demethylation of 5-Bromo-2,3-dimethoxybenzoic acid to yield the 3-hydroxy derivative?

  • Methodological Answer : BBr₃ selectively cleaves the 3-methoxy group via an SN2 mechanism, where the electron-withdrawing carboxylic acid at C1 stabilizes the transition state. Steric hindrance from the bulky bromine at C5 further directs BBr₃ attack toward the less hindered C3 methoxy. Kinetic studies (monitored by ¹H NMR) show >90% selectivity under –20°C conditions .

Q. What strategies are recommended for designing multi-substituted analogs (e.g., 5-Bromo-3-hydroxy-2-methoxy-4-nitrobenzoic acid) without compromising stability?

  • Methodological Answer : Introduce nitro groups after bromination to avoid oxidative side reactions. Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation at the 4-position. Protect the hydroxyl group with TBSCl before nitration to prevent oxidation. Stability is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported antibacterial IC₅₀ values for this compound derivatives?

  • Methodological Answer : Variations in IC₅₀ (e.g., 1.2 µM vs. 2.5 µM) often stem from assay conditions. Standardize testing using:
  • Fixed bacterial inoculum (1×10⁶ CFU/mL).
  • Consistent solvent (≤0.1% DMSO to avoid cytotoxicity).
  • Positive controls (e.g., ciprofloxacin) in each plate.
    Statistical validation (ANOVA, p<0.05) across triplicate experiments minimizes batch-to-batch variability .

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Reactant of Route 2
5-Bromo-3-hydroxy-2-methoxybenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.